Diminazene(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

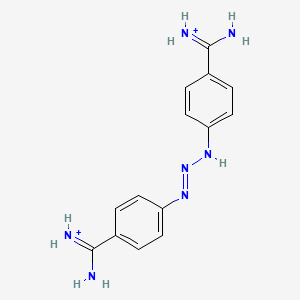

Diminazene(2+) is a carboxamidinium ion resulting from the protonation of both of the amidino groups of diminazene. The major species at pH 7.3. It has a role as an antiparasitic agent and a trypanocidal drug. It is a conjugate acid of a diminazene.

Analyse Des Réactions Chimiques

Oxidation Reactions

Diminazene(2+) reacts with strong oxidizing agents, leading to degradation or transformation into oxidized derivatives. While specific products are not fully characterized, reactivity studies indicate:

-

Reagents : Hydrogen peroxide, ozone, or other strong oxidizers .

-

Conditions : Elevated temperatures or catalytic environments .

Key Evidence :

-

Stability assessments confirm incompatibility with oxidizing agents, necessitating storage under inert atmospheres .

-

Structural analogs (e.g., aromatic diamidines) undergo oxidation to form nitro or carbonyl derivatives, suggesting similar pathways for diminazene(2+) .

Reduction Reactions

The amidine and triazene groups in diminazene(2+) participate in reduction reactions:

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation .

-

Products : Primary amines or substituted triazene intermediates .

Experimental Insights :

Substitution Reactions

Diminazene(2+) undergoes nucleophilic substitution, particularly at the amidine and triazene sites:

Example Reaction Pathway :

Diminazene 2 R OH→Alkoxy amidine derivatives+H2O

Salt Formation and Stability

Diminazene(2+) forms stable salts with counterions like acetate or acetylglycinate:

| Property | Details |

|---|---|

| Common Salts | Diminazene aceturate (CAS 908-54-3) |

| Solubility | 100 mM in water; slight solubility in DMSO and methanol |

| Stability | Stable under inert conditions; decomposes at >200°C |

Synthesis Protocol :

-

Diazotization of p-aminobenzidine hydrochloride.

Hydrolysis Pathways

The amidine groups in diminazene(2+) are susceptible to hydrolysis under acidic or alkaline conditions:

Kinetic Data :

Interaction with Biological Targets

While not a classical chemical reaction, diminazene(2+) interacts with biomolecules via:

-

DNA Binding : Inhibits protozoal DNA replication through intercalation .

-

ACE2 Activation : Stabilizes angiotensin-converting enzyme 2 (ACE2) via triazene-mediated interactions .

Thermal Decomposition

At elevated temperatures (>200°C), diminazene(2+) decomposes into aromatic amines and nitrogen gas :

C14H15N7ΔBenzene derivatives+N2↑

Propriétés

Formule moléculaire |

C14H17N7+2 |

|---|---|

Poids moléculaire |

283.33 g/mol |

Nom IUPAC |

[amino-[4-[[4-[amino(azaniumylidene)methyl]anilino]diazenyl]phenyl]methylidene]azanium |

InChI |

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)/p+2 |

Clé InChI |

XNYZHCFCZNMTFY-UHFFFAOYSA-P |

SMILES canonique |

C1=CC(=CC=C1C(=[NH2+])N)NN=NC2=CC=C(C=C2)C(=[NH2+])N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.